Cas no 2137675-83-1 (6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid)
6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid
- 2137675-83-1
- EN300-738227
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- Inchi: 1S/C8H4Cl2N2O2/c9-4-1-7-11-2-6(8(13)14)12(7)3-5(4)10/h1-3H,(H,13,14)
- InChI Key: HOYYLIJAEYVUAL-UHFFFAOYSA-N
- SMILES: C(C1=CN=C2C=C(Cl)C(Cl)=CN12)(=O)O
Computed Properties
- Exact Mass: 229.9649828g/mol
- Monoisotopic Mass: 229.9649828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 54.6Ų
6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-738227-1.0g |
6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid |
2137675-83-1 | 1g |
$0.0 | 2023-06-06 |
6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid
Introduction to 6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 2137675-83-1) and Its Recent Applications in Chemical Biology
6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid, identified by the CAS number 2137675-83-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential pharmacological applications. This compound belongs to the imidazopyridine class, a scaffold that is widely recognized for its role in the development of various bioactive molecules. The presence of chlorine substituents at the 6 and 7 positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a broad spectrum of biological pathways. The carboxylic acid functionality at the 3-position further extends its utility, allowing for facile derivatization into esters, amides, or other pharmacophores. This structural flexibility has positioned 6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid as a key building block in the synthesis of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for oncological and inflammatory diseases. The imidazo[1,2-a]pyridine scaffold has been particularly fruitful in this regard, with several compounds entering clinical trials for their ability to modulate key signaling pathways involved in cancer progression. The chlorinated derivatives, such as 6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid, have shown promise in preclinical studies due to their enhanced binding affinity and metabolic stability.
One of the most compelling aspects of 6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling networks, and their dysregulation is often implicated in disease states. By leveraging the reactivity of the chlorine atoms and the carboxylic acid group, researchers have been able to design molecules that selectively inhibit aberrant kinase activity. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, which are central to processes such as cell growth and differentiation.
Another area where 6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid has made an impact is in the development of antimicrobial agents. The rise of antibiotic-resistant pathogens necessitates the discovery of novel chemotypes with unique mechanisms of action. The imidazopyridine scaffold has demonstrated efficacy against Gram-positive bacteria by interfering with essential bacterial processes. The chlorine substituents enhance the compound's ability to penetrate bacterial cell membranes, while the carboxylic acid moiety allows for further functionalization to improve bioavailability.
The synthetic accessibility of 6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid also contributes to its appeal in drug discovery programs. Efficient synthetic routes have been developed that allow for scalable production without compromising purity or yield. These methods often involve multi-step sequences starting from commercially available precursors such as pyridine or benzene derivatives. The ability to rapidly generate libraries of analogs based on this scaffold enables high-throughput screening campaigns aimed at identifying lead compounds with optimized pharmacokinetic profiles.
Recent advances in computational chemistry have further accelerated the development of 6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives. Molecular modeling techniques allow researchers to predict binding modes and optimize interactions with biological targets with unprecedented precision. By integrating experimental data with computational predictions, scientists can rationally design molecules that exhibit improved potency and selectivity. This interdisciplinary approach has been instrumental in refining structures like 6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid for therapeutic use.
The carboxylic acid group at the 3-position of 6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid offers additional opportunities for chemical modification. For example, esterification can yield derivatives that are more stable during storage or improve solubility in certain formulations. Similarly, amidation strategies can introduce new biological activities by linking the scaffold to amino acids or other bioactive moieties. These modifications are often guided by structure-activity relationship (SAR) studies aimed at maximizing therapeutic efficacy while minimizing side effects.
In conclusion,6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 2137675-83-1) represents a structurally intriguing and biologically relevant compound with broad applications in chemical biology and drug discovery. Its versatility as a synthetic intermediate and its potential as a precursor for therapeutics make it a valuable asset in modern medicinal chemistry efforts. As research continues to uncover new biological targets and mechanisms,6,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives are likely to remain at the forefront of innovation in this dynamic field.
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